5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide
Description
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazines are known for their significant biological activities and pharmacological properties
Properties
IUPAC Name |
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-14-15-20(16-23(18)33(31,32)30-26(2,3)4)24-21-12-8-9-13-22(21)25(29-28-24)27-17-19-10-6-5-7-11-19/h5-16,30H,17H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNZMPVGGAOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved by reacting hydrazine with phthalic anhydride under reflux conditions to form phthalazine.
Introduction of the benzylamino group: The phthalazine core is then reacted with benzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Sulfonamide formation: The resulting benzylamino-phthalazine intermediate is then reacted with tert-butyl-2-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the phthalazine ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phthalazine derivatives or sulfonamides.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the phthalazine core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Azelastine: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the tert-butyl-2-methylbenzenesulfonamide moiety enhances its potential for diverse applications compared to other phthalazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
